molecular formula C13H15Cl2NO2 B4627747 N-allyl-4-(2,4-dichlorophenoxy)butanamide

N-allyl-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4627747
M. Wt: 288.17 g/mol
InChI Key: XMCYVYDSFQUCCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related butyrate and 1,3-dioxane derivatives involves techniques such as FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction, which are also applicable in the synthesis analysis of “N-allyl-4-(2,4-dichlorophenoxy)butanamide” (Jebas et al., 2013). These techniques ensure precise characterization of the compound's structure post-synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to “N-allyl-4-(2,4-dichlorophenoxy)butanamide” has been elucidated using X-ray crystallography, revealing details such as crystal system, space group, and unit cell dimensions (Jebas et al., 2013). This analysis is crucial for understanding the 3D arrangement of atoms within the molecule and its potential interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions, including polymerization behavior and thermal properties of related compounds, provide insight into the reactivity and stability of “N-allyl-4-(2,4-dichlorophenoxy)butanamide” under various conditions. For instance, allyl-containing bifunctional benzoxazines show specific polymerization behaviors and thermal properties upon heating, which may be relevant to understanding the chemical properties of “N-allyl-4-(2,4-dichlorophenoxy)butanamide” (Liu et al., 2014).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and density play a significant role in determining the practical applications and handling of the compound. While specific data on “N-allyl-4-(2,4-dichlorophenoxy)butanamide” is not provided, related studies offer methodologies for assessing these properties through experimental and computational approaches.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical entities, stability under various conditions, and the compound's behavior in chemical reactions, are essential for predicting its usefulness in synthesis and material applications. The reaction of related compounds with organometallic reagents, for instance, highlights potential reactivity paths and functional group compatibility that can be considered for “N-allyl-4-(2,4-dichlorophenoxy)butanamide” (Dmitrieva et al., 2004).

Scientific Research Applications

Environmental Impact and Biodegradation

Toxicology and Environmental Fate

Studies have highlighted the widespread use of 2,4-D, a compound related to "N-allyl-4-(2,4-dichlorophenoxy)butanamide," in agricultural settings, leading to environmental exposure and potential toxicity. Research indicates that 2,4-D exhibits moderate to high persistence in various environments, contingent upon microbial degradation capabilities. Its presence in water, soil, and air poses risks to non-target species, including aquatic organisms, due to its ability to induce toxic effects at certain concentrations. Furthermore, the environmental behavior of 2,4-D has been assessed, showing that its degradation and fate are influenced by factors like microbial activity and chemical stability (Zuanazzi et al., 2020), (Islam et al., 2017).

Biodegradation and Remediation Efforts

The degradation of 2,4-D in agricultural environments, highlighting the role of microorganisms in mitigating environmental pollution, is a key area of research. Studies suggest that microbial processes can significantly reduce the levels of 2,4-D in contaminated sites, offering a sustainable approach to remediate environments affected by herbicide use. These findings underscore the potential for bioremediation strategies in addressing pollution from chlorophenoxy herbicides (Magnoli et al., 2020).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-prop-2-enylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-2-7-16-13(17)4-3-8-18-12-6-5-10(14)9-11(12)15/h2,5-6,9H,1,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCYVYDSFQUCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorophenoxy)-N-(prop-2-EN-1-YL)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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